2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate
2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate
2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate, also known as kodaflex txib, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate has been detected in multiple biofluids, such as feces and urine. Within the cell, 2, 2, 4-trimethyl-1, 3-pentadienol diisobutyrate is primarily located in the membrane (predicted from logP). 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate is a potentially toxic compound.
2,2,4-Trimethyl-1,3-pentadienol diisobutyrate is a diester.
2,2,4-Trimethyl-1,3-pentadienol diisobutyrate is a diester.
Brand Name:
Vulcanchem
CAS No.:
6846-50-0
VCID:
VC0032755
InChI:
InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3
SMILES:
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C
Molecular Formula:
C16H30O4
Molecular Weight:
286.41 g/mol
2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate
CAS No.: 6846-50-0
Reference Standards
VCID: VC0032755
Molecular Formula: C16H30O4
Molecular Weight: 286.41 g/mol
CAS No. | 6846-50-0 |
---|---|
Product Name | 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate |
Molecular Formula | C16H30O4 |
Molecular Weight | 286.41 g/mol |
IUPAC Name | [2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate |
Standard InChI | InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3 |
Standard InChIKey | OMVSWZDEEGIJJI-UHFFFAOYSA-N |
SMILES | CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES | CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C |
Boiling Point | 380 °C 716°F |
Colorform | Low colo |
Density | 0.94 at 25 °C/4 °C |
Flash Point | 250 °F (121 °C) (Open cup) 250°F (open cup) |
Melting Point | Freezing point: -70 °C -94°F |
Physical Description | Liquid Clear liquid with a musty odor. |
Description | 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate, also known as kodaflex txib, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate has been detected in multiple biofluids, such as feces and urine. Within the cell, 2, 2, 4-trimethyl-1, 3-pentadienol diisobutyrate is primarily located in the membrane (predicted from logP). 2, 2, 4-Trimethyl-1, 3-pentadienol diisobutyrate is a potentially toxic compound. 2,2,4-Trimethyl-1,3-pentadienol diisobutyrate is a diester. |
Solubility | In water, 11.4 mg/L at 25 °C (est) |
Synonyms | 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate; 2,2,4-Trimethyl-1,3-pentanediyl Diisobutyrate; CS 16; Eastman TXIB; Kodaflex TXIB; Kyowanol D; Kyowanol M; Optifilm Enhancer 300; TXIB; Texanol Isobutyrate; 2-Methylpropanoic Acid 2,2-Dimethyl-1-(1-meth |
Vapor Density | 9.9 (Air = 1) |
Vapor Pressure | 8.5X10-3 mm Hg at 25 °C (est) 8.5x10(-3) mmHg |
PubChem Compound | 23284 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume